molecular formula C13H13N3O3 B2768717 N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide CAS No. 1110928-62-5

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

Cat. No. B2768717
CAS RN: 1110928-62-5
M. Wt: 259.265
InChI Key: IPBLTMJJSNYRLC-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide, also known as CCNE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNE is a synthetic compound that belongs to the class of nitrobenzamides and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Antitumor Activity and Formulation Development

N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, a nitroaromatic derivative, has demonstrated significant antitumor activity. Research focused on preformulation, forced degradation, and formulation studies to explore the chemical behavior, physicochemical properties, and the impact of formulation variables on this molecule. Pharmacokinetic properties were estimated in silico, and the development of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for parenteral administration was explored. These carriers showed moderate cytotoxicity against breast cancer cell lines, indicating the potential for this compound as an antitumor agent and the feasibility of modulating its activity through particle size in formulations (Sena et al., 2017).

Reductive Chemistry and Cytotoxicity

Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), a novel bioreductive drug, has uncovered its selective toxicity for hypoxic cells, attributed to oxygen-inhibited enzymatic reduction of one of its nitro groups. This study identifies the 4-nitro group as the most electron-affinic site, leading to reduction products with significant cytotoxicity. The findings offer insight into the drug's mechanism and potential for hypoxic tumor targeting (Palmer et al., 1995).

Polymer and Materials Science

The o-nitrobenzyl group (o-NB) has seen increasing utilization in polymer and materials science due to its photolabile properties, enabling the alteration of polymer properties through irradiation. This research highlights the versatility of the o-nitrobenzyl group in various applications, including photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates, demonstrating its broad potential in the development of responsive materials and advanced polymer chemistry (Zhao et al., 2012).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-13(8-14,9-6-7-9)15-12(17)10-4-2-3-5-11(10)16(18)19/h2-5,9H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBLTMJJSNYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-nitrobenzamide

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